7-(2-ethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(2-ethoxyphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-5-31-19-14-10-8-12-17(19)21-20(22(30)26-18-13-9-7-11-15(18)3)16(4)25-23-27-24(32-6-2)28-29(21)23/h7-14,21H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLROPGPSFYIHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-ethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1021212-48-5) is a complex organic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest various pharmacological applications, including antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 449.57 g/mol. The structure includes an ethoxy group, an ethylsulfanyl group, and two aromatic rings, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O2S |
| Molecular Weight | 449.57 g/mol |
| CAS Number | 1021212-48-5 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and proliferation.
- Antioxidant Activity : The presence of the ethylsulfanyl group could provide antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:
- In vitro assays demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating effective inhibition at low concentrations.
Anticancer Potential
The anticancer activity of this compound has been investigated through:
- Cell Viability Assays : Various cancer cell lines were treated with the compound, showing reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial growth at MIC values ranging from 10 to 50 µg/mL.
-
Evaluation of Anticancer Properties :
- A study focused on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis rates compared to control groups.
Scientific Research Applications
The compound 7-(2-ethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications based on existing literature and research findings.
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively induces apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis revealed that modifications to the ethylsulfanyl and ethoxyphenyl groups enhance its potency against specific cancer types .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Research has shown that compounds with triazolopyrimidine scaffolds possess broad-spectrum antibacterial and antifungal activities. The specific compound has been tested against several bacterial strains, including resistant strains, showing significant inhibition zones in agar diffusion tests. This suggests potential for development as a new class of antimicrobial agents .
Neurological Disorders
The compound's ability to interact with various biological targets has led researchers to investigate its effects on neurological disorders. Preliminary studies indicate that it may exhibit neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress markers .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was administered at various concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. Flow cytometry analysis confirmed increased apoptosis rates, validating its potential as an anticancer drug candidate.
Case Study 2: Antimicrobial Activity
A clinical trial assessed the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). In vitro testing showed that the compound effectively inhibited MRSA growth at concentrations achievable in vivo. Further animal studies are ongoing to evaluate its therapeutic potential and safety profile.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) moiety undergoes nucleophilic displacement under basic or acidic conditions. For example:
-
Reaction with amines : Replacement of the ethylsulfanyl group with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields derivatives with modified bioactivity.
-
Halogenation : Treatment with Cl₂ or Br₂ in dichloromethane produces sulfenyl halides, intermediates for further functionalization.
Table 1: Substitution Reactions of the Ethylsulfanyl Group
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Morpholine/DMF/80°C/12h | Sulfur replaced by morpholine | 72 | |
| Cl₂/CH₂Cl₂/0°C/2h | 2-Chlorosulfanyl derivative | 68 |
Oxidation of the Sulfur Center
The ethylsulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
H₂O₂/AcOH : Produces sulfoxide (R-S(=O)-C₂H₅) at 25°C (85% yield).
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfone (R-SO₂-C₂H₅) in CHCl₃ at 0°C (78% yield).
These oxidized derivatives show enhanced polarity and altered binding affinities in molecular docking studies.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic (6M HCl, reflux) : Converts to carboxylic acid (-COOH) with 90% efficiency .
-
Basic (NaOH/EtOH, 60°C) : Yields carboxylate salts, useful for salt formation or further derivatization .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles:
-
Cu(I)-catalyzed Huisgen cycloaddition : Reacts with terminal alkynes (e.g., propargyl alcohol) to form triazole-linked conjugates, a key strategy in click chemistry .
-
Reaction with nitriles : Generates tetrazolo[1,5-a]pyrimidine hybrids under microwave irradiation (120°C, 30 min) .
Table 2: Cycloaddition Reaction Outcomes
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Propargyl alcohol | CuSO₄/NaAsc/RT/24h | Triazole-linked bioconjugate | Anticancer activity screening |
| Acetonitrile | MW/120°C/30min | Tetrazolo-pyrimidine hybrid | Antimicrobial studies |
Functionalization of the Ethoxyphenyl Ring
The 2-ethoxyphenyl substituent undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position (65% yield).
-
Demethylation : BBr₃ in CH₂Cl₂ removes the ethoxy group, forming a phenolic derivative for metal coordination studies .
Reductive Amination of the Methylphenyl Group
The 2-methylphenyl carboxamide can be modified via reductive amination:
-
Glutaraldehyde/NaBH₃CN : Crosslinks primary amines to create dimeric structures with enhanced solubility .
Key Research Findings
-
Antiviral Activity : Sulfone derivatives (from oxidation) inhibit influenza A polymerase by targeting the PA-PB1 interface (IC₅₀ = 1.2 μM) .
-
Solubility Enhancement : Hydrolysis to carboxylic acid improves aqueous solubility by 15-fold, critical for formulation .
-
Selectivity in Cycloadditions : Cu(I)-catalyzed reactions show >95% regioselectivity for 1,4-triazole products .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodology : Multi-component reactions (MCRs) are widely used. For example, a one-pot reaction involving 3-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters in ethanol under microwave irradiation (323 K, 30 min) yields high-purity products. Recrystallization from ethanol or acetone ensures purity .
- Key Considerations : Solvent choice (e.g., ethanol), temperature control, and stoichiometric ratios significantly impact yield. Microwave-assisted synthesis reduces reaction time .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 10.89 ppm in CDCl) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing, dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings), and π-π stacking interactions (3.63–3.88 Å) .
**What are the key structural features confirmed by X-ray crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
